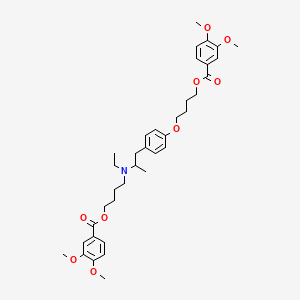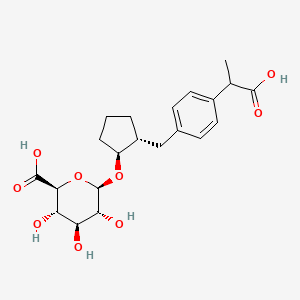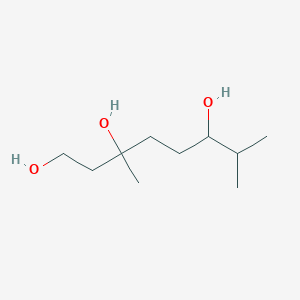
3,7-Dimethyl-1,3,6-octanetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3,7-Dimethyloctane-1,3,6-triol is an organic compound characterized by its three hydroxyl groups and a chiral center at the third carbon. This compound is part of the family of polyols, which are known for their multiple hydroxyl functionalities. The presence of these hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,7-Dimethyloctane-1,3,6-triol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the hydrolysis of epoxides under acidic or basic conditions to introduce hydroxyl groups at specific positions.
Industrial Production Methods
In an industrial setting, the production of (3R)-3,7-Dimethyloctane-1,3,6-triol may involve catalytic hydrogenation of unsaturated precursors or the use of biocatalysts to achieve enantioselective synthesis. These methods ensure high yield and purity, which are essential for large-scale applications.
化学反応の分析
Types of Reactions
(3R)-3,7-Dimethyloctane-1,3,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
(3R)-3,7-Dimethyloctane-1,3,6-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which (3R)-3,7-Dimethyloctane-1,3,6-triol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound can participate in redox reactions, altering the redox state of cells and affecting cellular processes.
類似化合物との比較
Similar Compounds
(3S)-3,7-Dimethyloctane-1,3,6-triol: The enantiomer of (3R)-3,7-Dimethyloctane-1,3,6-triol, with similar chemical properties but different biological activities.
1,3,6-Octanetriol: Lacks the methyl groups, resulting in different reactivity and applications.
3,7-Dimethyloctane-1,3-diol: Contains two hydroxyl groups instead of three, affecting its chemical behavior and uses.
特性
分子式 |
C10H22O3 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
3,7-dimethyloctane-1,3,6-triol |
InChI |
InChI=1S/C10H22O3/c1-8(2)9(12)4-5-10(3,13)6-7-11/h8-9,11-13H,4-7H2,1-3H3 |
InChIキー |
VGIYYKBGYPJPDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCC(C)(CCO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


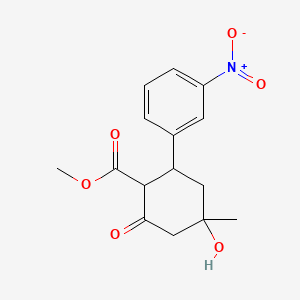
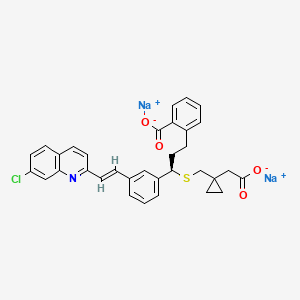
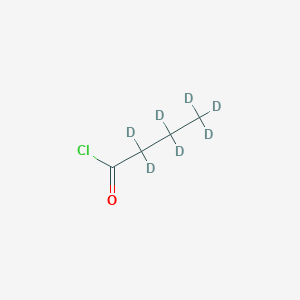
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
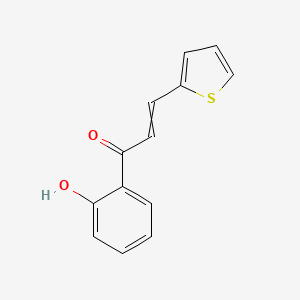
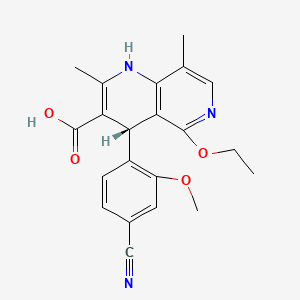



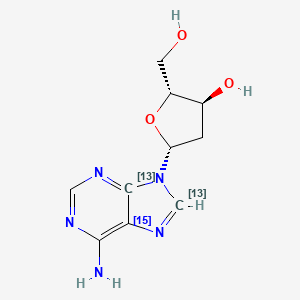
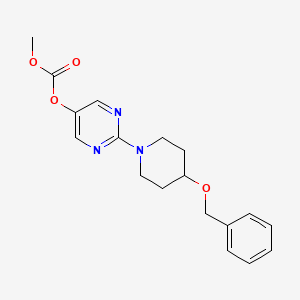
![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
